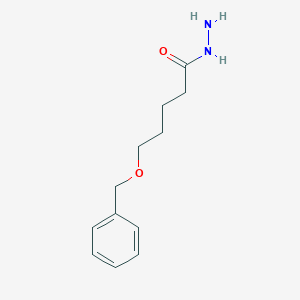
4-氟-2-(三氟甲氧基)苯甲酸
描述
4-Fluoro-2-(trifluoromethoxy)benzoic acid is a substituted benzoic acid derivative . It has been used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is represented by the linear formula: FC6H3(CF3)CO2H . The molecular weight is 224.11 g/mol .Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethoxy)benzoic acid is a slightly yellow needle-like crystalline powder . It has a molecular weight of 224.11 g/mol . The compound’s exact physical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
医药中间体
“4-氟-2-(三氟甲氧基)苯甲酸”可用作医药中间体 . 医药中间体是用于生产活性药物成分的化学化合物。
水杨酰胺4-(三氟甲基)苯甲酸酯的合成
该化合物用于在干燥的N,N-二甲基甲酰胺中通过N,N'-二环己基碳二亚胺偶联合成水杨酰胺4-(三氟甲基)苯甲酸酯 . 水杨酰胺类化合物是一类以其抗菌特性而闻名的化合物。
含氟芳香族羧酸的超痕量分析
它被用作GC/MS方法分析含氟芳香族羧酸的超痕量分析中的内标 . 该方法用于检测和定量各种样品中的这些酸。
计算的立体和电子性质
分子轨道和经验方法已被用来确定其计算的立体和电子性质 . 这些性质对于理解分子在不同化学反应中的行为很重要。
安全和危害
作用机制
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this process, the compound may undergo oxidative addition with electrophilic organic groups, forming new bonds .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-(trifluoromethoxy)benzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other substances, and the specific conditions of the body.
生化分析
Biochemical Properties
4-Fluoro-2-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an antimalarial hexahydropyrimidine analogue, suggesting its potential interaction with enzymes involved in the malaria parasite’s metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of 4-Fluoro-2-(trifluoromethoxy)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in signal transduction pathways, affecting cellular responses and functions . Additionally, it may impact gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Molecular Mechanism
At the molecular level, 4-Fluoro-2-(trifluoromethoxy)benzoic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often involves interactions with specific amino acid residues in the active sites of enzymes, resulting in changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-(trifluoromethoxy)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(trifluoromethoxy)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimalarial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. Threshold effects are often noted, where a specific dosage level triggers a significant change in the compound’s activity and toxicity.
Metabolic Pathways
4-Fluoro-2-(trifluoromethoxy)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-(trifluoromethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJXXUTVPFRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242250-37-8 | |
| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)




![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)




